Pentyl 4-methylpentanoate
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Overview
Description
. It is derived from the esterification of pentanol and 4-methylpentanoic acid. This compound is known for its fruity odor and is commonly used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 4-methylpentanoate can be synthesized through the esterification reaction between pentanol and 4-methylpentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanol and 4-methylpentanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Pentanol and 4-methylpentanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Corresponding alcohols.
Scientific Research Applications
Pentyl 4-methylpentanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industry due to its fruity odor
Mechanism of Action
The mechanism of action of pentyl 4-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: An ester with a similar structure but with a methyl group instead of a pentyl group.
Ethyl pentanoate: Another ester with an ethyl group instead of a pentyl group.
Hexyl 2,2-dimethylpropanoate: A structurally related ester with a different alkyl group
Uniqueness
Pentyl 4-methylpentanoate is unique due to its specific combination of a pentyl group and a 4-methylpentanoic acid moiety, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the fragrance and flavor industry .
Properties
CAS No. |
25415-71-8 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
pentyl 4-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-9-13-11(12)8-7-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
ZOEZQOYTJSALQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCC(C)C |
Origin of Product |
United States |
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